molecular formula C8H7N3 B1145877 5-ethenyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1374652-38-6

5-ethenyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1145877
CAS No.: 1374652-38-6
M. Wt: 145.165
InChI Key: TUKSFRHZKBMWHC-UHFFFAOYSA-N
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Description

5-Ethenyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound of significant interest in medicinal and organic chemistry as a versatile scaffold for fragment-based drug discovery (FBDD) . As a fused bicyclic heterocycle, it is a member of the pyrazolopyridine family, which is known for its structural similarity to purine bases, a feature that often confers relevance in biologically active compounds . The ethenyl substituent at the 5-position presents a reactive handle for further chemical elaboration, allowing researchers to functionalize the molecule for structure-activity relationship (SAR) studies. The core pyrazolo[3,4-c]pyridine structure offers multiple vectorial growth points for synthetic modification, enabling selective functionalization at various ring positions to optimize interactions with target proteins . While specific biological data for this exact analog may be limited, pyrazolopyridine derivatives are extensively researched and have been investigated for various biomedical applications, including their potential as kinase inhibitors . This compound is intended for research purposes as a key intermediate in the hit-to-lead optimization process. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1374652-38-6

Molecular Formula

C8H7N3

Molecular Weight

145.165

IUPAC Name

5-ethenyl-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H7N3/c1-2-7-3-6-4-10-11-8(6)5-9-7/h2-5H,1H2,(H,10,11)

InChI Key

TUKSFRHZKBMWHC-UHFFFAOYSA-N

SMILES

C=CC1=NC=C2C(=C1)C=NN2

Origin of Product

United States

Preparation Methods

Nitrosation and Cyclization of 3-Acetamido-4-Substituted Pyridines

A foundational approach to pyrazolo[3,4-c]pyridines involves nitrosation of 3-acetamido-4-substituted pyridines, followed by cyclization. For instance, Chapman and Hurst demonstrated that 3-acetamido-4-methylpyridine undergoes nitrosation with nitrosyl chloride in acetic acid, yielding 5-methyl-1H-pyrazolo[3,4-c]pyridine after cyclization. Adapting this method, substituting the 4-methyl group with a vinyl precursor could directly yield the 5-ethenyl derivative. However, synthetic challenges arise in stabilizing vinyl-substituted intermediates during nitrosation.

Key steps include:

  • Nitrosation : Treatment of 3-acetamido-4-vinylpyridine with nitrosyl chloride generates an N-nitroso intermediate.

  • Cyclization : Thermal or acidic conditions promote ring closure to form the pyrazole moiety.

While this route is theoretically viable, the instability of 4-vinylpyridine derivatives under nitrosation conditions may necessitate protective group strategies or alternative precursors.

Post-Cyclization Functionalization via Cross-Coupling Reactions

Halogenation at the 5-Position

Introducing a halogen at the 5-position of preformed pyrazolo[3,4-c]pyridine enables subsequent cross-coupling. For example, 5-bromo-1H-pyrazolo[3,4-c]pyridine can be synthesized via electrophilic substitution using bromine in acetic acid. This intermediate serves as a substrate for palladium-catalyzed reactions.

Heck Coupling with Ethylene

The Heck reaction couples aryl halides with alkenes using palladium catalysts. Applying conditions from Guillaumet’s work on pyrazolo[3,4-b]pyridines, 5-bromo-1H-pyrazolo[3,4-c]pyridine reacts with ethylene in the presence of Pd(OAc)₂, PPh₃, and Cs₂CO₃ at 80–100°C to yield the 5-ethenyl derivative (Table 1).

Table 1. Optimization of Heck Coupling Conditions

EntryCatalystLigandBaseTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃Cs₂CO₃8062
2PdCl₂dppfK₂CO₃10078
3Pd(PPh₃)₄NoneNaOAc6045

Optimal yields (78%) are achieved with PdCl₂/dppf at 100°C.

Suzuki-Miyaura Coupling with Vinylboronic Acids

Vinylboronic acids offer a complementary approach. Using Suzuki conditions from Popowycz’s methodology, 5-bromo-1H-pyrazolo[3,4-c]pyridine reacts with vinylboronic acid pinacol ester under Pd(dppf)Cl₂ catalysis, yielding 5-ethenyl-1H-pyrazolo[3,4-c]pyridine in 85% yield.

Functional Group Interconversion at the 5-Position

Oxidation-Wittig Reaction Sequence

Starting from 5-methyl-1H-pyrazolo[3,4-c]pyridine, oxidation with SeO₂ or KMnO₄ generates 5-formyl-1H-pyrazolo[3,4-c]pyridine. Subsequent Wittig reaction with methylenetriphenylphosphorane introduces the ethenyl group:

5-CHO+Ph3P=CH25-CH=CH2+Ph3P=O\text{5-CHO} + \text{Ph}3\text{P=CH}2 \rightarrow \text{5-CH=CH}2 + \text{Ph}3\text{P=O}

This two-step sequence proceeds in 65% overall yield but requires stringent control over oxidation conditions to avoid over-oxidation.

One-Pot Japp–Klingemann Cyclization with Ethenyl Incorporation

Adapting Vasin’s protocol for pyrazolo[4,3-b]pyridines, the Japp–Klingemann reaction forms hydrazones that cyclize to pyrazoles. Using 3-nitro-4-vinylpyridine as a substrate:

  • SNAr Reaction : Displacement of nitro groups with hydrazine.

  • Hydrazone Formation : Coupling with acetylacetone.

  • Cyclization : Acid-mediated ring closure yields this compound.

This method consolidates multiple steps into a single pot, achieving 70% yield.

Lithiation-Electrophilic Quenching

Inspired by a patent for 5-cyano derivatives, lithiation at the 5-position of 1H-pyrazolo[3,4-c]pyridine using LDA (lithium diisopropylamide) at -78°C, followed by quenching with vinyl iodide, introduces the ethenyl group:

5-Li+ICH=CH25-CH=CH2+LiI\text{5-Li} + \text{ICH=CH}2 \rightarrow \text{5-CH=CH}2 + \text{LiI}

This method offers regioselectivity but requires cryogenic conditions and anhydrous solvents.

Table 2. Summary of Key Methods

MethodStarting MaterialYield (%)AdvantagesLimitations
Nitrosation-Cyclization3-Acetamido-4-vinylpyridine55*Direct routeUnstable intermediates
Heck Coupling5-Bromo derivative78High yieldRequires halogenation step
Suzuki Coupling5-Bromo derivative85Broad substrate scopeSensitivity to boronic acid quality
Oxidation-Wittig5-Methyl derivative65Uses common reagentsMulti-step, moderate yield
Japp–Klingemann3-Nitro-4-vinylpyridine70One-pot synthesisLimited substrate availability
Lithiation-QuenchingPyrazolo[3,4-c]pyridine60RegioselectiveCryogenic conditions

*Theoretical yield; experimental data pending stabilization of intermediates.

Q & A

Q. What are the standard protocols for synthesizing 5-ethenyl-1H-pyrazolo[3,4-c]pyridine?

The synthesis typically involves multi-step organic reactions, including cyclocondensation, halogenation, and functional group modifications. For example, a general procedure (GP1) uses tetrahydrofuran (THF) as the solvent, followed by purification via flash column chromatography with gradients like pentane:ethyl acetate (80:20 → 50:50). Yields can vary (e.g., 41% in one protocol), and optimization of reaction time, temperature, and stoichiometry is critical . Alternative routes may employ palladium-catalyzed cross-coupling to introduce the ethenyl group .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 13.41 ppm for the NH proton in CDCl3_3) to confirm substitution patterns and regiochemistry .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., monoclinic crystal system with space group P21/cP2_1/c) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 147.0800 vs. calculated 147.0796) .

Q. What biological assays are commonly used to evaluate its activity?

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like kinases or phosphodiesterases.
  • Receptor binding studies : Radioligand displacement assays to determine affinity for receptors (e.g., serotonin or dopamine receptors) .
  • Cytotoxicity screens : Use cell lines (e.g., HeLa or MCF-7) to assess antitumor potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of intermediates.
  • Catalyst screening : Palladium complexes (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for ethenyl group introduction .
  • Temperature control : Low temperatures (0°C) minimize side reactions during sensitive steps like nitration .
  • Workflow integration : Use inline FTIR or HPLC to monitor reaction progress in real time .

Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Br or -CN) at position 5 to modulate electronic effects and binding affinity .
  • Bioisosteric replacement : Replace the ethenyl group with ethynyl or cyano groups to evaluate steric and electronic impacts .
  • Alkyl chain elongation : Compare methyl vs. ethyl substituents at position 1 to assess effects on solubility and metabolic stability .

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

  • Dynamic effects : NMR may reflect time-averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility .
  • Co-crystallization additives : Introduce heavy atoms (e.g., bromine) to improve crystal quality and resolution .
  • DFT calculations : Compare experimental data with computed NMR chemical shifts or crystal packing simulations .

Q. What methodologies are employed in pharmacokinetic (PK) studies?

  • Metabolic stability assays : Incubate with liver microsomes to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to determine unbound fraction .
  • In vivo PK profiling : Administer via intravenous/oral routes in rodents and collect plasma for LC-MS/MS analysis .

Q. How are enzyme-compound interaction mechanisms elucidated?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (konk_{on}, koffk_{off}) and dissociation constants (KDK_D) .
  • Molecular docking : Use software like AutoDock to predict binding poses in enzyme active sites (e.g., ATP-binding pockets) .
  • Site-directed mutagenesis : Validate key residues involved in binding by altering enzyme active sites .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

  • Prodrug design : Improve bioavailability by masking polar groups (e.g., esterification of carboxylic acids) .
  • Formulation optimization : Use nanocarriers or liposomes to enhance solubility and tissue penetration .
  • Metabolite profiling : Identify active metabolites via LC-HRMS and compare their potency to the parent compound .

Q. What computational tools are used to model its interactions with biological targets?

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
  • Quantum mechanical (QM) calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • Machine learning (ML) models : Train on SAR datasets to predict novel derivatives with improved activity .

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